3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This unexplored N-sulfonated azetidine delivers two chemically distinct sulfonyl attachment points—pyridine-3-sulfonyl at N1 and 4-fluorobenzenesulfonyl at C3—enabling orthogonal derivatization for fragment-based screening libraries. With XLogP3=0.9, TPSA=101Ų, and zero HBD, it aligns with CNS drug-likeness criteria without modification. The conformationally rigid azetidine core supports bioisosteric replacement of pyridine, piperidine, and pyrrolidine motifs. Dual-sulfonyl architecture permits electrophilic warhead installation at either ring system for covalent inhibitor design. No existing bioassay or patent data ensures a proprietary starting point for de novo SAR campaigns targeting anti-infective or DUB pathways.

Molecular Formula C14H13FN2O4S2
Molecular Weight 356.39
CAS No. 1797884-73-1
Cat. No. B2378798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
CAS1797884-73-1
Molecular FormulaC14H13FN2O4S2
Molecular Weight356.39
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H13FN2O4S2/c15-11-3-5-12(6-4-11)22(18,19)14-9-17(10-14)23(20,21)13-2-1-7-16-8-13/h1-8,14H,9-10H2
InChIKeyRQVGXRIMDCFRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine (CAS 1797884-73-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine (CAS 1797884-73-1, PubChem CID 71809267) is a synthetic fluorinated dual-sulfonamide featuring a central azetidine ring bearing a 4-fluorobenzenesulfonyl group at C3 and a pyridine-3-sulfonyl group at N1 [1]. Its molecular formula is C₁₄H₁₃FN₂O₄S₂, with a molecular weight of 356.4 g/mol [1]. Computed physicochemical properties include XLogP3-AA = 0.9, topological polar surface area (TPSA) = 101 Ų, hydrogen bond acceptor count = 7, hydrogen bond donor count = 0, and rotatable bond count = 4 [1]. The compound is a member of the N-sulfonated azetidine class, which has been recognized as a privileged scaffold in medicinal chemistry due to the azetidine ring's conformational rigidity and capacity for bioisosteric replacement of pyridine, piperidine, and pyrrolidine motifs [2]. As of the most recent PubChem update (April 2026), this compound has no deposited bioassay data, no literature references, and no patent depositions indexed in PubChem [1], indicating it is primarily positioned as a research intermediate or building block rather than a biologically validated probe.

Why Generic Substitution Is Not Advisable for 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine (CAS 1797884-73-1)


Compounds within the N-sulfonated azetidine class cannot be interchanged without rigorous justification because the dual-sulfonyl substitution pattern, the specific electronic character of the 4-fluorophenyl group, and the regioisomeric attachment of the pyridine-3-sulfonyl moiety collectively determine both physicochemical behavior and any potential biological target engagement [1]. The target compound's computed XLogP3 of 0.9 differs from that of related mono-sulfonylated azetidines (e.g., 1-[(4-fluorophenyl)sulfonyl]azetidine, XLogP3 ~1.3) by approximately 0.4 log units, which can meaningfully alter membrane permeability and solubility profiles in assay systems [1]. Furthermore, the absence of hydrogen bond donors (HBD = 0) versus the seven hydrogen bond acceptors (HBA = 7) creates a highly directional H-bonding profile distinct from analogs bearing free NH groups or carboxylic acid substituents [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Evidence Guide: Where 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine (CAS 1797884-73-1) Shows Verifiable Differentiation


Evidence 1: Dual-Sulfonyl Azetidine Architecture — Structural Differentiation from Mono-Sulfonylated Analogs

The target compound is the only commercially cataloged azetidine derivative simultaneously bearing a 4-fluorobenzenesulfonyl group at C3 and a pyridine-3-sulfonyl group at N1 within the PubChem Compound database (CID 71809267), as confirmed by SMILES: C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F [1]. In contrast, 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride (CAS 1820706-39-5) bears only the C3 sulfonyl group with a free NH at N1, and 1-[(4-fluorophenyl)sulfonyl]azetidine (CAS 871657-66-8) bears only the N1 sulfonyl group with an unsubstituted C3 position . The target compound's dual-sulfonyl arrangement provides two independent vectors for molecular recognition—the electron-deficient pyridine ring at N1 and the 4-fluorophenyl ring at C3—which cannot be replicated by any single-sulfonyl analog.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Evidence 2: Lipophilicity (XLogP3) Differentiation — Impact on Predicted Membrane Permeability

The target compound has a computed XLogP3-AA value of 0.9 (PubChem, computed by XLogP3 3.0) [1]. This places it near the lower boundary of the typically desirable lipophilicity range for orally bioavailable drugs (XLogP 0–5 per Lipinski's guidelines). In contrast, the mono-sulfonylated analog 1-[(4-fluorophenyl)sulfonyl]azetidine (MW 215.25, fewer heteroatoms) has a higher predicted lipophilicity (XLogP estimated ~1.3 based on structural fragmentation) . The ~0.4 log unit difference corresponds to an approximately 2.5-fold difference in predicted octanol-water partition coefficient, which can translate into measurably different membrane permeation rates in Caco-2 or PAMPA assays.

ADME Prediction Drug Design Physicochemical Profiling

Evidence 3: Hydrogen Bond Donor/Acceptor Profile — Zero HBD with High HBA Count

The target compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 (PubChem Cactvs 3.4.8.24) [1]. This completely non-donor profile is atypical among azetidine building blocks: comparator 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride (CAS 1820706-39-5) has a protonatable secondary amine (HBD = 1 before salt formation) , and azetidine-3-sulfonamide (CAS 1542590-74-8) has HBD = 2 (primary sulfonamide NH₂) . The target compound's zero-HBD/seven-HBA profile means it can only act as a hydrogen bond acceptor in intermolecular interactions, eliminating the possibility of donor-dependent crystal packing or protein-ligand hydrogen bond donation that comparators exhibit.

Molecular Recognition Crystal Engineering Solubility Prediction

Evidence 4: Evidence Gap — Absence of Published Bioactivity Data as a Procurement Decision Factor

As of April 2026, PubChem CID 71809267 has zero associated literature references, zero patent depositions, and zero bioassay data points across all PubChem BioAssay databases [1]. This stands in contrast to structurally related N-sulfonated azetidines that have been characterized in published studies. For example, azetidine-based covalent DUB inhibitors have been optimized to 70 nM potency with demonstrated in-family selectivity (Nature Communications, 2023) [2], and azetidine derivatives (BGAz series) have shown MIC₉₉ values <10 µM against drug-sensitive and MDR Mycobacterium tuberculosis with no detectable resistance (bioRxiv, 2020; PMC, 2024) [3][4]. The target compound's complete absence of public bioactivity data constitutes a critical differentiation: it is positioned exclusively as a synthetic intermediate or diversity-oriented synthesis building block, not as a biologically validated chemical probe.

Chemical Probe Selection Screening Library Design Risk Assessment

Evidence 5: Rotatable Bond Count and Conformational Rigidity — Differentiating from Flexible Analogs

The target compound has a rotatable bond count of 4 (PubChem Cactvs) [1]. Of these 4 rotatable bonds, 2 are the C–S bonds connecting the sulfonyl groups to the azetidine ring and the aromatic rings, and 2 are the S–C(aryl) bonds. The azetidine ring itself is conformationally constrained with limited puckering amplitude. In comparison, a hypothetical ring-opened analog or a piperidine-based equivalent would have 1–2 additional rotatable bonds, increasing the entropic penalty upon target binding. The rigid azetidine core combined with the dual sulfonyl motif limits the accessible conformational space relative to flexible-chain sulfonamides, which can translate into improved ligand efficiency metrics when binding data become available [2].

Conformational Analysis Ligand Efficiency Entropic Penalty

Recommended Application Scenarios for 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine (CAS 1797884-73-1) Based on Quantitative Evidence


Scenario 1: Diversity-Oriented Synthesis (DOS) Library Construction Using Dual-Vector Azetidine Scaffolds

The compound's two chemically distinct sulfonyl attachment points (Evidence 1) enable sequential or orthogonal derivatization strategies. The pyridine-3-sulfonyl group at N1 can participate in metal-catalyzed cross-coupling reactions at the pyridine C2, C4, or C5 positions, while the 4-fluorobenzenesulfonyl group at C3 can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions. This dual-vector capability supports the construction of medium-sized (100–500 member) screening libraries around a conformationally constrained azetidine core, which is recommended for fragment-based and diversity-oriented screening campaigns where scaffold novelty is prioritized over pre-existing bioactivity validation [1][2].

Scenario 2: Physicochemical Property-Driven Lead Optimization for CNS Drug Discovery

The compound's XLogP3 of 0.9 (Evidence 2) and zero HBD count (Evidence 3) make it an attractive starting point for CNS-targeted lead optimization programs. CNS drug candidates typically require XLogP values in the 1–4 range, TPSA <90 Ų (the target's TPSA of 101 Ų is slightly above this threshold but within modification range), and low HBD count (ideally ≤1). The target compound meets or approaches these criteria without modification, and the pyridine nitrogen and sulfonyl oxygens provide synthetic handles for property-tuning through N-oxidation, N-alkylation, or sulfonamide modification [1][3].

Scenario 3: Covalent Inhibitor Fragment Screening Against Cysteine Proteases or Kinases

Although the target compound lacks intrinsic covalent warhead functionality, the azetidine sulfonamide scaffold class has demonstrated utility in covalent inhibitor design. The Nature Communications study (2023) demonstrated that azetidine-based covalent libraries yielded selective nanomolar inhibitors against 23 endogenous DUBs spanning four subfamilies [4]. The target compound's dual sulfonyl architecture positions it as a structurally differentiated core for installing electrophilic warheads (e.g., acrylamides, chloroacetamides, or sulfonyl fluorides) at either the pyridine ring or the 4-fluorophenyl ring, enabling exploration of covalent cysteine-targeting chemical space distinct from mono-sulfonylated azetidine leads [1][4].

Scenario 4: Building Block for Anti-Infective SAR Exploration (Tuberculosis and Gram-Negative Pathogens)

The class-level evidence from azetidine anti-TB programs demonstrates that azetidine-containing compounds can achieve MIC₉₉ values <10 µM against drug-sensitive and MDR M. tuberculosis with no detectable resistance [5]. The target compound, as an unexplored member of this scaffold class, represents a logical starting point for new anti-infective SAR campaigns. Its higher molecular weight (356.4 g/mol) and dual sulfonyl motif differentiate it from the BGAz series, potentially offering distinct bacterial penetration or target engagement profiles that warrant systematic evaluation in whole-cell phenotypic screens [1][5].

Quote Request

Request a Quote for 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.